molecular formula C14H23N5O4 B1391478 Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate CAS No. 948825-19-2

Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate

Cat. No.: B1391478
CAS No.: 948825-19-2
M. Wt: 325.36 g/mol
InChI Key: XIJUUEQYWUUYKD-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate” is a biochemical compound used for proteomics research . It has a molecular formula of C14H23N5O4 .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate is involved in various synthesis and characterization studies. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized and characterized through spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, along with X-ray diffraction studies. This compound demonstrated moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015).

Another research focused on the synthesis and molecular structure of a related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, providing insights into its bond lengths and angles, which are typical for piperazine-carboxylates (Mamat et al., 2012).

Biological Evaluation

A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was synthesized using a modified Bruylants approach. Its pharmacologically useful core, featuring a synthetically useful second nitrogen atom, makes it significant in medicinal chemistry (Gumireddy et al., 2021).

Condensing Agent in Chemical Synthesis

A compound closely related to this compound, known as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, has been utilized as an efficient condensing agent. It facilitates the formation of amides and esters under atmospheric conditions, presenting a practical methodology in organic synthesis (Kunishima et al., 1999).

Tert-Butylation in Organic Chemistry

A new tert-butylating reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), was developed for acid-catalyzed tert-butylation of alcohols and carboxylic acids. This highlights the role of triazine derivatives in modifying organic compounds, with TriAT-tBu being an air-stable solid synthesized from inexpensive materials (Yamada et al., 2016).

Pharmaceutical Intermediates

Various derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized. These compounds are important as pharmaceutical intermediates, and their antibacterial and antifungal activities were explored (Kulkarni et al., 2016).

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the formation of active esters. It interacts with carboxylic acids to form reactive intermediates, which can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This compound is often used in peptide synthesis and other applications where the formation of stable intermediates is crucial. The interactions with enzymes, proteins, and other biomolecules are primarily through the formation of these reactive intermediates, facilitating various biochemical processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by participating in the modification of proteins and peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the formation of active esters can lead to the modification of cellular proteins, altering their function and interactions within the cell. This compound’s ability to modify proteins and peptides makes it a valuable tool in studying cellular processes and understanding the underlying mechanisms of various biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reactive intermediates. The compound reacts with carboxylic acids to form active esters, which are highly reactive and can undergo nucleophilic attack by various biomolecules . This reaction mechanism is crucial for peptide synthesis and other biochemical applications where the formation of stable intermediates is necessary. The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are all influenced by the formation of these reactive intermediates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism. Threshold effects have been noted, indicating that careful dosage control is necessary to avoid toxicity while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein and peptide synthesis . The compound interacts with enzymes and cofactors that facilitate the formation of active esters, which are crucial intermediates in these pathways. The effects on metabolic flux and metabolite levels are influenced by the compound’s ability to form stable intermediates, which can then participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The transport and distribution mechanisms are essential for ensuring that the compound reaches its target sites within the cell, where it can participate in biochemical reactions and exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with biomolecules and participate in biochemical reactions. The localization within subcellular compartments is crucial for the compound’s activity and function, as it ensures that the compound is present in the right place at the right time to exert its effects.

Properties

IUPAC Name

tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O4/c1-14(2,3)23-13(20)19-8-6-18(7-9-19)10-15-11(21-4)17-12(16-10)22-5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJUUEQYWUUYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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